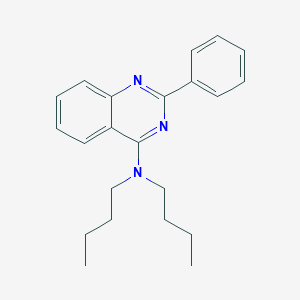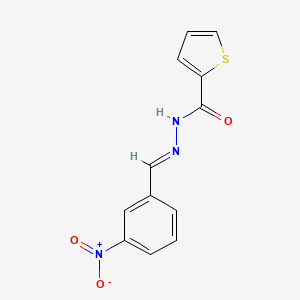![molecular formula C27H27N5OS B11677404 2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide](/img/structure/B11677404.png)
2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[4-(4-メチルフェニル)-5-フェニル-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N'-{(E)-[4-(プロパン-2-イル)フェニル]メチリデン}アセトヒドラジドは、トリアゾール誘導体のクラスに属する複雑な有機化合物です。この化合物は、トリアゾール環、スルファニル基、およびアセトヒドラジド部分を含む独自の構造によって特徴付けられます。それは、潜在的な生物学的および化学的特性のために、科学研究のさまざまな分野で関心を集めています。
準備方法
合成経路と反応条件
2-{[4-(4-メチルフェニル)-5-フェニル-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N'-{(E)-[4-(プロパン-2-イル)フェニル]メチリデン}アセトヒドラジドの合成は、通常、複数のステップを伴います。一般的な方法の1つは、4-(4-メチルフェニル)-5-フェニル-4H-1,2,4-トリアゾール-3-チオールを適切なヒドラジド誘導体と制御された条件下で反応させることです。 反応は、しばしば水酸化ナトリウムまたは炭酸カリウムなどの塩基の存在下で行われ、エタノールまたはジメチルスルホキシド(DMSO)などの溶媒が反応を促進するために使用されます .
工業生産方法
この化合物の工業生産には、同様の合成経路が使用される場合がありますが、規模が大きくなります。このプロセスは、収率と純度を最適化するために、自動化された反応器と連続フローシステムをしばしば含み、一貫した生産を保証します。 クロマトグラフィーや分光法などの品質管理対策が採用され、化合物の同一性と純度が確認されます .
化学反応の分析
反応の種類
2-{[4-(4-メチルフェニル)-5-フェニル-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N'-{(E)-[4-(プロパン-2-イル)フェニル]メチリデン}アセトヒドラジドは、次のようなさまざまな化学反応を起こします。
酸化: スルファニル基は酸化されてスルホキシドまたはスルホンを形成することができます。
還元: トリアゾール環は特定の条件下で還元され、さまざまな誘導体をもたらすことができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、酸化には過酸化水素またはm-クロロ過安息香酸などの酸化剤、還元には水素化ホウ素ナトリウムなどの還元剤が含まれます。 メタノール、エタノール、DMSOなどの溶媒は、反応物を溶解し、反応を促進するために頻繁に使用されます .
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、スルファニル基の酸化は、通常、スルホキシドまたはスルホンを生成し、一方、トリアゾール環の還元は、さまざまな還元されたトリアゾール誘導体を生成することができます .
科学研究への応用
2-{[4-(4-メチルフェニル)-5-フェニル-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N'-{(E)-[4-(プロパン-2-イル)フェニル]メチリデン}アセトヒドラジドは、いくつかの科学研究の用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして、およびさまざまな有機反応における試薬として使用されます。
生物学: この化合物は、特定の細菌や真菌の増殖を阻害する抗菌剤としての可能性を示しています。
医学: 予備的な研究では、抗炎症作用や抗がん作用がある可能性が示唆されており、創薬の候補となっています。
科学的研究の応用
2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of certain bacteria and fungi.
Medicine: Preliminary studies suggest that it may have anti-inflammatory and anticancer properties, making it a candidate for drug development.
作用機序
2-{[4-(4-メチルフェニル)-5-フェニル-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N'-{(E)-[4-(プロパン-2-イル)フェニル]メチリデン}アセトヒドラジドの作用機序は、さまざまな分子標的との相互作用を伴います。トリアゾール環は酵素やタンパク質と相互作用し、それらの活性を阻害する可能性があります。 スルファニル基は、タンパク質のチオール基とジスルフィド結合を形成することにより、化合物の生物学的活性を調節する役割を果たしている可能性もあります .
類似の化合物との比較
類似の化合物
- 2-{[5-(4-メトキシフェニル)-4-(4-メチルフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N'-[(E)-(3-メチル-2-チエニル)メチリデン]アセトヒドラジド
- 2-{[4,5-ビス(4-メチルフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N'-[(E)-1-(2-クロロフェニル)エチリデン]アセトヒドラジド
独自性
2-{[4-(4-メチルフェニル)-5-フェニル-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N'-{(E)-[4-(プロパン-2-イル)フェニル]メチリデン}アセトヒドラジドを類似の化合物と区別するものは、特定の化学的および生物学的特性を与える機能基の独自の組み合わせです。
類似化合物との比較
Similar Compounds
- **2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-methyl-2-thienyl)methylidene]acetohydrazide
- **2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-1-(2-chlorophenyl)ethylidene]acetohydrazide
Uniqueness
What sets 2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties.
特性
分子式 |
C27H27N5OS |
|---|---|
分子量 |
469.6 g/mol |
IUPAC名 |
2-[[4-(4-methylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C27H27N5OS/c1-19(2)22-13-11-21(12-14-22)17-28-29-25(33)18-34-27-31-30-26(23-7-5-4-6-8-23)32(27)24-15-9-20(3)10-16-24/h4-17,19H,18H2,1-3H3,(H,29,33)/b28-17+ |
InChIキー |
YQDYDUQDTUUOKW-OGLMXYFKSA-N |
異性体SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC=C(C=C3)C(C)C)C4=CC=CC=C4 |
正規SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC=C(C=C3)C(C)C)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[4-(diethylamino)-2-hydroxybenzylidene]acetohydrazide](/img/structure/B11677329.png)
![N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11677334.png)
![4-methyl-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B11677341.png)
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide](/img/structure/B11677357.png)
![(5E)-5-{3-[(2-chlorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11677363.png)
![Ethyl 2-{[(4-tert-butylphenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11677364.png)
![3-(5-methylfuran-2-yl)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11677369.png)
![4-(4-chlorobenzyl)-N-[(E)-pyridin-4-ylmethylidene]piperazin-1-amine](/img/structure/B11677372.png)
![4-(morpholin-4-yl)-N-phenyl-6-{(2E)-2-[1-(thiophen-2-yl)ethylidene]hydrazinyl}-1,3,5-triazin-2-amine](/img/structure/B11677376.png)

![N'-[(3Z)-5-Bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4,5-dihydro-1H-benzo[G]indazole-3-carbohydrazide](/img/structure/B11677391.png)
![1,3-Dimethyl-5-({3-[2-(4-methylphenoxy)ethoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B11677392.png)

![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11677422.png)
